

# methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

## chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

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An In-depth Technical Guide to the Chemical Properties of **Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate**

## Introduction: The Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This fused bicyclic system, an isomer of azaindole, is present in a multitude of biologically active molecules. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for a variety of intermolecular interactions with biological targets, making it a cornerstone for the design of kinase inhibitors, anticancer agents, and compounds targeting neurological disorders.[2][3][4] **Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate** is a key derivative, serving as a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers and professionals in drug development.

## Tautomerism: The 1H- vs. 2H- Isomers

A crucial aspect of the pyrazolo[3,4-b]pyridine system is the potential for tautomerism in the pyrazole ring when the nitrogen is unsubstituted. The two possible forms are the 1H- and 2H- isomers. Computational studies have demonstrated that the 1H-tautomer is significantly more stable, by nearly 9 kcal/mol.[5][6] Consequently, the 1H-isomer is the predominant form, and much of the available literature and experimental data pertains to this tautomer. For the purpose of this guide, while the topic is **methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate**, we

will primarily discuss the properties of the more stable and better-characterized 1H-tautomer, Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

## Physicochemical and Structural Properties

Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a solid at room temperature.<sup>[7]</sup> Its core structure is a planar aromatic system, a feature confirmed by X-ray crystallography studies on related derivatives, which show the pyrazolo[3,4-b]pyridine ring system to be essentially planar.<sup>[8]</sup>

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	<sup>[7]</sup>
Molecular Weight	177.16 g/mol	<sup>[7]</sup>
CAS Number	916325-83-2	<sup>[7]</sup>
Appearance	Solid	<sup>[7]</sup>
Predicted Boiling Point	369.0 ± 22.0 °C at 760 mmHg	<sup>[9]</sup>
Monoisotopic Mass	177.05383 Da	<sup>[10]</sup>
Predicted XlogP	1.0	<sup>[10]</sup>

## Synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

The synthesis of the pyrazolo[3,4-b]pyridine scaffold is versatile, generally proceeding through the construction of the pyrazole ring onto a pre-existing pyridine or vice-versa. A common and effective strategy for synthesizing the parent carboxylic acid involves the cyclization of a substituted pyridine with hydrazine.<sup>[9]</sup> The resulting carboxylic acid can then be esterified to yield the desired methyl ester.

## Proposed Synthetic Protocol

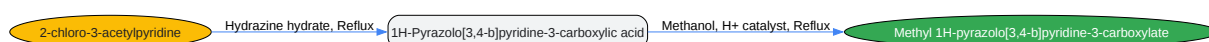
This protocol is a two-step process starting from 2-chloro-3-acetylpyridine.

Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid<sup>[9]</sup>

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-acetylpyridine.
- **Reagent Addition:** Add hydrazine hydrate to the flask.
- **Reaction:** Stir the mixture at room temperature for 1 hour, then heat to reflux and maintain for 12-16 hours.
- **Work-up:** After cooling to room temperature, add deionized water and extract the aqueous phase with dichloromethane.
- **Purification:** Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

## Step 2: Esterification to Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

- **Reaction Setup:** Dissolve the 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid from Step 1 in methanol in a round-bottom flask.
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- **Reaction:** Heat the mixture to reflux for 4-6 hours.
- **Work-up:** After cooling, neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution.
- **Extraction and Purification:** Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization to afford pure methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.



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Caption: Proposed two-step synthesis of the target compound.

## Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and a characteristic singlet for the methyl ester protons. Based on data for related pyrazolo[3,4-b]pyridine derivatives, the aromatic protons typically appear in the range of  $\delta$  7.1-8.6 ppm.<sup>[11]</sup>

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
Pyridine-H	7.1 - 8.6	m
O-CH <sub>3</sub>	~3.9	s
NH	Broad singlet	s

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (ester)	~165
Aromatic C	110 - 155
O-CH <sub>3</sub>	~52

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula  $C_8H_7N_3O_2$ . The fragmentation pattern of related pyrazolo[3,4-b]pyridine-5-carboxylates often involves the initial loss of the ethanol molecule from the ethyl ester.<sup>[12]</sup> For the methyl ester, a primary fragmentation would likely be the loss of the methoxy group ( $\bullet OCH_3$ ) or methanol.

Adduct	Predicted m/z
$[M+H]^+$	178.06111
$[M+Na]^+$	200.04305
$[M-H]^-$	176.04655

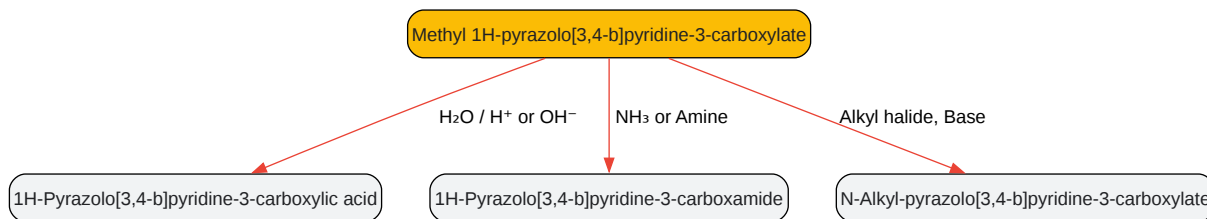
## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Wavenumber ( $cm^{-1}$ )
N-H stretch	3100 - 3300
C=O stretch (ester)	1700 - 1725
C=N and C=C stretch	1500 - 1650
C-O stretch	1100 - 1300

## Reactivity Profile

The reactivity of methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is dictated by its functional groups: the pyrazolo[3,4-b]pyridine core and the methyl ester.



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- To cite this document: BenchChem. [methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1454607#methyl-2h-pyrazolo-3-4-b-pyridine-3-carboxylate-chemical-properties]

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